2-Ethenyl-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-1H-perimidine is a nitrogen-containing heterocyclic compound that belongs to the class of perimidines. Perimidines are known for their versatile applications in various fields, including medicinal chemistry, industrial chemistry, and materials science. The unique structure of this compound, which includes an ethenyl group attached to the perimidine ring, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-Ethenyl-1H-perimidine typically involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl group. This reaction requires specific reagents and conditions to proceed efficiently. One common method involves the use of an acid catalyst to facilitate the condensation reaction, resulting in the formation of the perimidine ring . Additionally, green and simple electrochemical methods have been developed to synthesize pyrimidin-2(1H)-ones, which are structurally related to perimidines .
Analyse Chemischer Reaktionen
2-Ethenyl-1H-perimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the tandem conjugate carbon addition–intermolecular hetero Diels–Alder reaction, which involves the reaction of ethyl 1H-perimidine-2-acetate with ethyl propiolate or but-3-yn-2-one . This reaction results in the formation of new fused perimidines. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-1H-perimidine has a wide range of applications in scientific research. In medicinal chemistry, perimidine derivatives have been studied for their potential as anti-inflammatory, anticancer, and antiviral agents . These compounds have shown promising activity against various diseases, making them valuable candidates for drug development. In industrial chemistry, perimidines are used as intermediates in the synthesis of dyes, pigments, and polymers . Their unique electronic properties also make them suitable for use in optoelectronic devices and sensors.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-1H-perimidine involves its interaction with molecular targets and pathways in biological systems. Perimidines are known to interact with proteins and enzymes, affecting their activity and function . The presence of the ethenyl group in this compound may enhance its ability to form covalent bonds with target molecules, leading to specific biological effects. Additionally, the electronic properties of the perimidine ring contribute to its reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
2-Ethenyl-1H-perimidine can be compared with other similar compounds, such as 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues . These compounds share the perimidine core structure but differ in their substituents, which can affect their chemical and biological properties. The presence of the ethenyl group in this compound distinguishes it from other perimidine derivatives, potentially enhancing its reactivity and application in various fields.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, industrial applications, and scientific research Its unique structure and reactivity make it an interesting subject for further study and development
Eigenschaften
CAS-Nummer |
85968-01-0 |
---|---|
Molekularformel |
C13H10N2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-ethenyl-1H-perimidine |
InChI |
InChI=1S/C13H10N2/c1-2-12-14-10-7-3-5-9-6-4-8-11(15-12)13(9)10/h2-8H,1H2,(H,14,15) |
InChI-Schlüssel |
XYOJTCIACRNABV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.